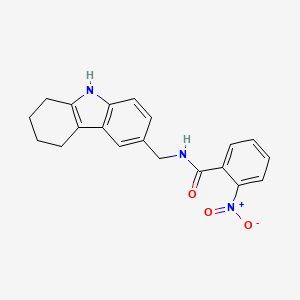
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a tetrahydrocarbazole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a nitrobenzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
作用机制
The mechanism of action of 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-nitrobenzamide: Lacks the tetrahydrocarbazole moiety, making it less complex and potentially less versatile in applications.
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide:
Uniqueness
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the combination of its nitro group and tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields .
生物活性
2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a nitro-substituted benzamide and a tetrahydrocarbazole moiety. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down as follows:
- Benzamide Moiety : This part of the molecule contributes to its ability to interact with various biological targets.
- Nitro Group (–NO₂) : The presence of the nitro group enhances reactivity and potential biological activity.
- Tetrahydrocarbazole Unit : This bicyclic structure is known for its pharmacological properties and ability to modulate biological interactions.
The precise mechanism of action for this compound remains an area of ongoing research. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic processes. Further studies are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds can provide insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-nitro-N-(carbazol-6-yl)benzamide | Carbazole core without tetrahydrofusion | Lacks tetrahydro structure which may influence reactivity |
| 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide | Similar tetrahydrocarbazole structure but different substitution pattern | May exhibit different biological activities due to substitution |
| 4-nitro-N-(1H-indol-3-yl)methyl)benzamide | Indole instead of carbazole core | Different electronic properties influencing biological interactions |
Case Studies
Several studies highlight the potential therapeutic applications of carbazole derivatives:
- Antitumor Studies : Research conducted by Howorko et al. demonstrated that certain N-substituted carbazoles inhibited topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide .
- Neuroprotective Research : A study on neuroprotective effects indicated that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .
属性
IUPAC Name |
2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(15-6-2-4-8-19(15)23(25)26)21-12-13-9-10-18-16(11-13)14-5-1-3-7-17(14)22-18/h2,4,6,8-11,22H,1,3,5,7,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISNWCXUHKCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














